molecular formula C23H24O4 B12209841 (2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate

(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate

Cat. No.: B12209841
M. Wt: 364.4 g/mol
InChI Key: YGPSWYYYDMUIAO-NDENLUEZSA-N
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Description

(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate is a benzofuran-derived compound characterized by a 2,3-dihydrobenzofuran core with a 3-oxo group, a 4-tert-butylbenzylidene substituent at position 2 (in the Z-configuration), and a 2-methylpropanoate (isobutyrate) ester at position 6. The tert-butyl group confers significant steric bulk and lipophilicity, while the isobutyrate ester influences solubility and metabolic stability.

Properties

Molecular Formula

C23H24O4

Molecular Weight

364.4 g/mol

IUPAC Name

[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-methylpropanoate

InChI

InChI=1S/C23H24O4/c1-14(2)22(25)26-17-10-11-18-19(13-17)27-20(21(18)24)12-15-6-8-16(9-7-15)23(3,4)5/h6-14H,1-5H3/b20-12-

InChI Key

YGPSWYYYDMUIAO-NDENLUEZSA-N

Isomeric SMILES

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C(C)(C)C)/O2

Canonical SMILES

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C(C)(C)C)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate typically involves multiple stepsThe reaction conditions often include the use of organic solvents such as toluene and catalysts like piperidine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography are employed to isolate the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired effects .

Comparison with Similar Compounds

Position 2 Substituent Comparison

  • Dimethoxy Derivative : The 2,4-dimethoxy groups increase polarity (logP ~3.0–3.5) and electron density on the aromatic ring, favoring interactions with polar biological targets. The 4-fluorobenzoate ester introduces electron-withdrawing effects, which may stabilize the compound against hydrolysis but reduce bioavailability.

Position 6 Ester Group Comparison

  • Isobutyrate (Target): The branched 2-methylpropanoate ester offers greater steric protection against esterase-mediated hydrolysis compared to linear esters, enhancing metabolic stability.
  • Methyl Acetoxy : The linear acetoxy group (C3H5O3) may confer faster hydrolysis rates, reducing half-life in biological systems.

Biological Activity

(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzofuran derivatives, characterized by the presence of a benzofuran moiety and a tert-butylbenzylidene group. Its molecular formula is C20H24O4C_{20}H_{24}O_4 with a molecular weight of 336.4 g/mol. The structure can be represented as follows:

Molecular Structure C20H24O4\text{Molecular Structure }C_{20}H_{24}O_4

Antioxidant Activity

Research indicates that compounds similar to (2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress in biological systems. A study demonstrated that benzofuran derivatives can scavenge free radicals effectively, thus protecting cells from oxidative damage .

Anticancer Properties

Several studies have investigated the anticancer potential of benzofuran derivatives. For instance, compounds structurally related to (2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran have shown promising results against various cancer cell lines, including breast and liver cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Activity

Benzofuran derivatives have also demonstrated antimicrobial properties against a range of pathogens. The activity is attributed to their ability to disrupt microbial membranes and inhibit key metabolic pathways in bacteria and fungi .

The biological activity of (2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or microbial metabolism.
  • Receptor Modulation : It may interact with various receptors in the body, influencing signaling pathways that regulate cell growth and apoptosis.
  • Radical Scavenging : The antioxidant activity is primarily due to its ability to donate electrons to free radicals, thus neutralizing them .

Study on Anticancer Activity

A study published in Pharmaceutical Research evaluated the anticancer effects of a series of benzofuran derivatives on human cancer cell lines. Among these, a compound structurally similar to (2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran showed significant cytotoxicity against MDA-MB-231 (breast cancer) cells with an IC50 value of 15 µM .

Study on Antioxidant Effects

In another investigation focusing on antioxidant properties, researchers assessed the ability of various benzofuran derivatives to scavenge DPPH radicals. The results indicated that compounds with similar structures had IC50 values ranging from 20 to 50 µg/mL, demonstrating effective radical scavenging capabilities .

Data Summary

Biological Activity Type IC50 Value Reference
AntioxidantDPPH Scavenging20 - 50 µg/mL
AnticancerMDA-MB-231 Cell Line15 µM
AntimicrobialVarious PathogensVaries

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